4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene

Description

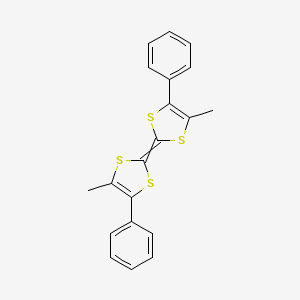

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is an organic compound with the molecular formula C20H16S4. It is a derivative of tetrathiafulvalene, a well-known electron donor molecule used in the field of organic electronics. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the tetrathiafulvalene core. It is known for its high electron-donating ability and stability, making it a valuable material in various scientific and industrial applications .

Properties

CAS No. |

56851-13-9 |

|---|---|

Molecular Formula |

C20H16S4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |

InChI |

InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI Key |

FMNLAZQSZLXKIK-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with phenylmagnesium bromide, followed by oxidation with iodine. The reaction conditions include:

Temperature: Room temperature to 50°C

Solvent: Tetrahydrofuran (THF)

Reagents: Phenylmagnesium bromide, iodine

Yield: Moderate to high

Industrial Production Methods

Industrial production of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves:

Batch reactors: For controlled reaction conditions

Purification: Using column chromatography or recrystallization

Quality control: Ensuring high purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes several types of chemical reactions, including:

Oxidation: Forms radical cations and dications

Reduction: Converts back to the neutral molecule

Substitution: Reactions with electrophiles and nucleophiles

Common Reagents and Conditions

Oxidation: Iodine, bromine, or other oxidizing agents

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various electrophiles and nucleophiles under mild to moderate conditions

Major Products

Oxidation: Radical cations and dications

Reduction: Neutral 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene

Substitution: Substituted derivatives with modified electronic properties

Scientific Research Applications

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has a wide range of scientific research applications, including:

Organic Electronics: Used as an electron donor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)

Conducting Polymers: Incorporated into polymers to enhance electrical conductivity

Molecular Electronics: Utilized in the development of molecular switches and memory devices

Biological Studies: Investigated for its potential in bioelectronics and biosensors

Industrial Applications: Employed in the production of advanced materials with unique electronic properties

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons. The compound interacts with electron acceptors, forming charge-transfer complexes. These interactions are facilitated by the molecular orbitals of the tetrathiafulvalene core, which allow for efficient electron transfer. The phenyl and methyl groups enhance the stability and solubility of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Tetrathiafulvalene (TTF): The parent compound with similar electron-donating properties

4,4’-Dimethyltetrathiafulvalene: Lacks the phenyl groups, resulting in different electronic properties

5,5’-Diphenyltetrathiafulvalene: Lacks the methyl groups, affecting its solubility and stability

Uniqueness

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of both phenyl and methyl groups, which enhance its electron-donating ability, stability, and solubility. These properties make it a valuable material for advanced electronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.